N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a 3-(trifluoromethyl)pyridin-2-yl group and a cyclopropanesulfonamide moiety. This compound is of interest in medicinal chemistry, particularly for targeting G protein-coupled receptors (GPCRs) or ion channels, though its exact biological targets remain under investigation .
Properties
IUPAC Name |
N-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S/c15-14(16,17)12-4-1-7-18-13(12)20-8-2-3-10(9-20)19-23(21,22)11-5-6-11/h1,4,7,10-11,19H,2-3,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTINVSGNDFNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The structural and functional attributes of N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide can be contextualized by comparing it to analogous compounds in the sulfonamide and pyridine derivative classes. Below is a detailed analysis:
Structural Analogues with Piperidine/Azetidine Cores
Key Observations :
- Substituent Position : The 3-position CF₃ on the target’s pyridine may confer distinct electronic effects versus BK80030’s 4-position CF₃, affecting receptor affinity .
- Functional Groups : The cyclopropanesulfonamide in the target compound is unique among analogues, offering rigidity absent in propanamide derivatives .
Sulfonamide-Containing Analogues
Key Observations :
- Scaffold Diversity : L-703606’s bicyclic structure demonstrates broader steric bulk, likely enhancing NK₁ receptor selectivity compared to the target compound’s simpler piperidine-pyridine system .
- Hybrid Systems : Thiazole-pyridine hybrids () prioritize heterocyclic diversity over sulfonamide rigidity, suggesting divergent therapeutic applications .
Pyridine Derivatives with Trifluoromethyl Groups
Key Observations :
- Substituent Effects : The 3-position CF₃ in the target compound may optimize π-π stacking in hydrophobic binding pockets versus 5-CF₃ derivatives .
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